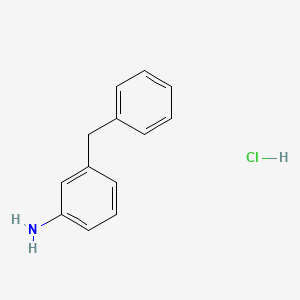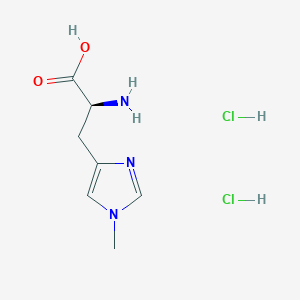
N-Methyl Moxifloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Methyl Moxifloxacin is a derivative of Moxifloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is known for its enhanced antibacterial properties and is used in various medical and research applications. The molecular formula of this compound is C22H26FN3O4, and it has a molecular weight of 415.46 g/mol .
作用機序
Target of Action
N-Methyl Moxifloxacin, like its parent compound Moxifloxacin, primarily targets bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents bacterial DNA supercoiling, thereby inhibiting bacterial growth .
Mode of Action
This compound interacts with its targets, topoisomerase II and IV, by forming a ternary complex with the enzymes and bacterial DNA . This interaction inhibits the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The inhibition of topoisomerase II and IV by this compound affects several biochemical pathways. For instance, it disrupts the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These disruptions can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Moxifloxacin. Moxifloxacin is well absorbed, with a high bioavailability of approximately 90% . It is metabolized in the liver through sulfate and glucuronide conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . These ADME properties impact the bioavailability of the drug, ensuring effective concentrations are reached at the site of infection .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication. By targeting and inhibiting topoisomerase II and IV, this compound prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This leads to bacterial cell death and the resolution of the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances, such as metal ions, can potentially interact with the drug and alter its effectiveness . Therefore, the action environment plays a crucial role in the overall efficacy and stability of this compound.
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl Moxifloxacin can be synthesized through the direct methylation of Moxifloxacin hydrochloride. This process involves the use of methylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale methylation reactions, followed by purification steps to isolate the compound. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: N-Methyl Moxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxide derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
N-Methyl Moxifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in the formulation of advanced drug delivery systems, such as liposomes and in situ gels, for targeted antibacterial therapy
類似化合物との比較
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A well-known fluoroquinolone used to treat various bacterial infections.
Uniqueness: N-Methyl Moxifloxacin is unique due to its enhanced antibacterial activity and improved pharmacokinetic properties compared to its parent compound, Moxifloxacin. This makes it a valuable compound in both research and clinical settings .
特性
CAS番号 |
721970-37-2 |
|---|---|
分子式 |
C22H26FN3O4 |
分子量 |
415.5 g/mol |
IUPAC名 |
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29)/t12-,17+/m0/s1 |
InChIキー |
RBOQKHOVSOJSBL-YVEFUNNKSA-N |
SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
異性体SMILES |
CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
正規SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)
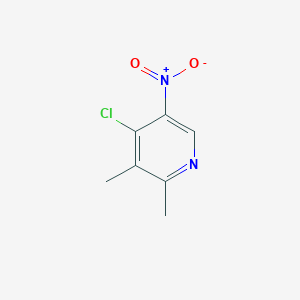


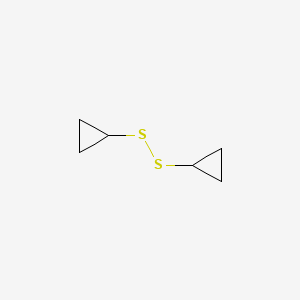

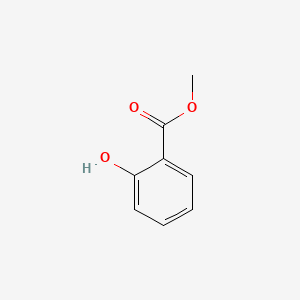
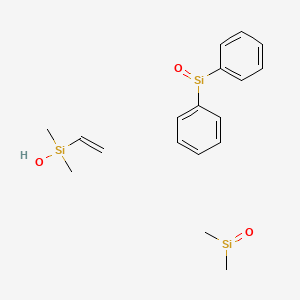


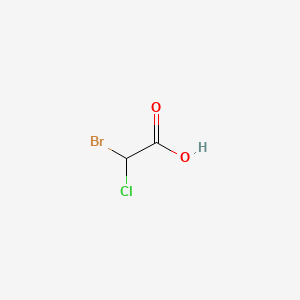
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
